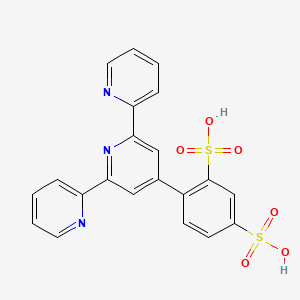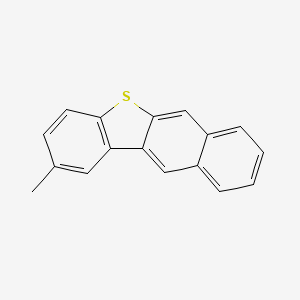
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of ethyl and methyl groups attached to the triazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of raw materials.
化学反応の分析
Types of Reactions
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the triazole ring.
科学的研究の応用
4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the functional groups present. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Ethyl-3,5-dimethyl-4H-1,2,4-triazole include other triazole derivatives such as:
- 3,5-Dimethyl-1,2,4-triazole
- 4-Amino-3,5-dimethyl-1,2,4-triazole
- 3,5-Dimethyl-4H-1,2,4-thiazole-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups can enhance its lipophilicity and affect its interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
4-ethyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-4-9-5(2)7-8-6(9)3/h4H2,1-3H3 |
InChIキー |
MHYAKTBWPJKDNU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


] ester](/img/structure/B13781787.png)

![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/no-structure.png)


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)
